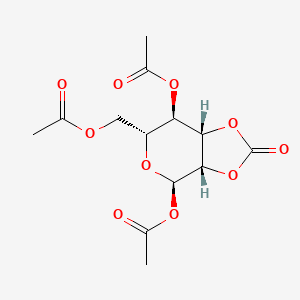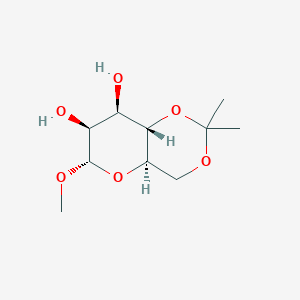
D,L-Sulforaphane-L-cystéine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D,L-Sulforaphane-L-cysteine (SF-LC) is a compound composed of two amino acids, sulforaphane and L-cysteine, and is known for its potential antioxidant and anti-inflammatory properties. It is found naturally in cruciferous vegetables such as broccoli and Brussels sprouts, and is synthesized in the laboratory by combining the two amino acids in a specific ratio. SF-LC has been studied extensively in the laboratory and has been found to have a range of potential therapeutic applications.
Applications De Recherche Scientifique
Effets anticancéreux
Le SFN est un analogue synthétique de l'isomère l-SFN dérivé du brocoli et il a été constaté qu'il exerçait des effets cytotoxiques sur de multiples types de cellules tumorales {svg_1}. Il est plus puissant que l'isomère l pour inhiber la croissance du cancer {svg_2}. Par exemple, il a été démontré que le SFN induisait l'apoptose dans les cellules de glioblastome humain {svg_3}.
Effets antioxydants
Le SFN a démontré des effets antioxydants significatifs {svg_4}. Il augmente le niveau intracellulaire des espèces réactives de l'oxygène (ROS) dans les cellules de GBM {svg_5}, ce qui peut conduire à l'apoptose et inhiber la croissance du cancer {svg_6}.
Effets anti-obésité
La recherche a montré que le SFN a également des effets anti-obésité {svg_7}. Bien que les mécanismes exacts soient encore à l'étude, cette propriété fait du SFN un candidat potentiel pour le traitement de l'obésité.
Effets anti-inflammatoires
Il a été constaté que le SFN avait des effets anti-inflammatoires {svg_8}. Cette propriété pourrait le rendre utile dans le traitement des affections caractérisées par une inflammation chronique.
Induction d'enzymes détoxifiantes
Le SFN agit comme un puissant inducteur d'enzymes détoxifiantes de phase II dans les tissus de souris et les cellules d'hépatome murin en culture {svg_9}. Cette propriété pourrait être mise à profit dans le développement de thérapies de détoxification.
Prévention des tumeurs mammaires induites chimiquement
Il a été démontré que le SFN était un agent efficace dans la prévention des tumeurs mammaires induites chimiquement chez le rat {svg_10}. Cela suggère des applications potentielles dans la prévention du cancer du sein.
Traitement du cancer de la prostate
Dans les cellules de cancer de la prostate LNCaP, le traitement par D,L-Sulforaphane a montré des effets prometteurs {svg_11}.
Atténuation de la toxicité du malathion
Des études chez le rat ont montré que le traitement par D,L-Sulforaphane pouvait atténuer la toxicité du malathion, un pesticide couramment utilisé {svg_12}.
Mécanisme D'action
Target of Action
D,L-Sulforaphane-L-cysteine is a metabolite of Sulforaphane , a phytochemical found in cruciferous vegetables . It interacts with a wide range of proteins, some of which remain unidentified . One of the identified targets is nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT is a crucial enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism .
Mode of Action
D,L-Sulforaphane-L-cysteine interacts with its targets, leading to various changes. For instance, it is strategically positioned at the entrance of the channel through which substrates enter NAMPT, bypassing the active site of the enzyme . By forming hydrogen bonds with residues K189, R349, and S275, D,L-Sulforaphane-L-cysteine establishes a linkage with NAMPT . This interaction mimics the behavior of a NAMPT activator (NAT), a known activating compound of this enzyme .
Biochemical Pathways
D,L-Sulforaphane-L-cysteine affects several biochemical pathways. It is a potent inducer of phase II detoxifying enzymes . The induction of these enzymes is mediated by the mitogen-activated protein kinase (MAPK) pathway . This compound also has potential antioxidative activity , which is expected due to similar behavior observed in other isothiocyanates .
Pharmacokinetics
It is known that after ingestion, sulforaphane undergoes metabolic transformation via the mercapturic acid pathway, involving its conjugation with glutathione . This initial conjugation paves the way for further biotransformation processes, leading to the generation of various metabolites such as sulforaphane-cysteine and sulforaphane-N-acetylcysteine .
Result of Action
The molecular and cellular effects of D,L-Sulforaphane-L-cysteine’s action are diverse. It has been extensively studied as a therapeutic compound due to its promising pharmacological effects such as anti-inflammatory, antitumoral, and antioxidant . For instance, it has been shown to inhibit the growth of epithelial ovarian cancer cells . It also induces a dose-dependent reduction in the viability of cancer cells .
Analyse Biochimique
Biochemical Properties
D,L-Sulforaphane-L-cysteine has been shown to interact with various enzymes, proteins, and other biomolecules. It is known to have significant preventive and therapeutic effects in different human cancers . Early studies have shown that D,L-Sulforaphane-L-cysteine scavenges oxygen radicals by increasing cellular defenses against oxidative damage, mainly through the induction of phase II detoxification enzymes by nuclear factor erythroid 2-related factor 2 (Nrf2) .
Cellular Effects
D,L-Sulforaphane-L-cysteine has a variety of effects on cells and cellular processes. It has been shown to induce cell-cycle arrest in the G2/M phase and dose-dependently induce intracellular ERK activation, autophagy, and α-tubulin downregulation . These effects of D,L-Sulforaphane-L-cysteine were reversed by inhibiting the ERK pathway .
Molecular Mechanism
The molecular mechanism of action of D,L-Sulforaphane-L-cysteine involves a complex signaling mechanism involving Bax activation, downregulation of IAP family proteins, and Apaf-1 induction in regulation of D,L-Sulforaphane-L-cysteine-induced cell death . It also includes induction of apoptotic pathway in tumor cells, inhibition of cell cycle progression, and suppression of tumor stem cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D,L-Sulforaphane-L-cysteine change over time. It has been shown that D,L-Sulforaphane-L-cysteine can decrease the incidence or burden of early-stage prostate cancer and well-differentiated cancer but not late-stage poorly differentiated cancer .
Dosage Effects in Animal Models
The effects of D,L-Sulforaphane-L-cysteine vary with different dosages in animal models. There is preclinical evidence that the oral administration of D,L-Sulforaphane-L-cysteine can decrease the incidence or burden of early-stage prostate cancer and well-differentiated cancer .
Metabolic Pathways
D,L-Sulforaphane-L-cysteine is involved in the mercapturic acid pathway, producing predominantly cysteinylglycine (SFN-CG), cysteine (SFN-Cys), and N-acetyl-cysteine conjugates (SFN-NAC), which are excreted in the urine .
Transport and Distribution
D,L-Sulforaphane-L-cysteine is transported and distributed within cells and tissues. It is known to have a longer half-life and better blood–brain barrier permeability than those of SFN .
Propriétés
IUPAC Name |
2-amino-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S3/c1-17(14)5-3-2-4-11-9(15)16-6-7(10)8(12)13/h7H,2-6,10H2,1H3,(H,11,15)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPMSTCTVNEOCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCNC(=S)SCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

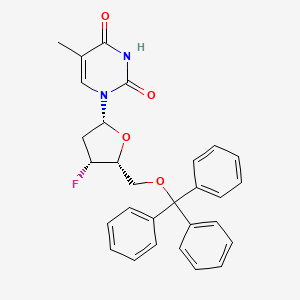


![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B1140203.png)

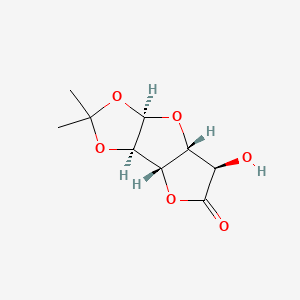
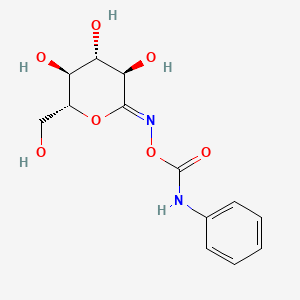

![4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone (E/Z Mixture)](/img/structure/B1140210.png)
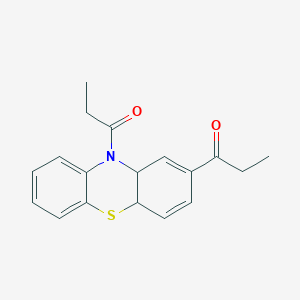
![3-[(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranosyl)thio]propanoic acid](/img/structure/B1140212.png)
